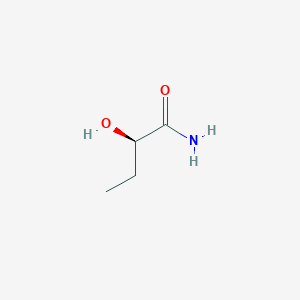

(R)-2-Hydroxybutanamide

Description

Significance of Chiral Amides in Advanced Organic Synthesis

Amides are a cornerstone functional group in organic chemistry and biochemistry, forming the backbone of proteins and appearing in a vast array of pharmaceuticals, natural products, and materials. alfa-chemistry.commdpi.com When an amide is chiral, meaning it contains a stereocenter and is non-superimposable on its mirror image, its importance is often magnified. Chiral amides are critical structural motifs found in many biologically active molecules. leochem.com

The precise three-dimensional arrangement of atoms in chiral amides is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities. Consequently, the development of methods for synthesizing amides with high stereochemical purity is a significant goal in organic synthesis. leochem.com These compounds are not only targets themselves but also serve as versatile chiral building blocks and intermediates. They can act as chiral auxiliaries, which are chemical compounds temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, enabling the formation of enantiomerically pure products. alfa-chemistry.comnih.gov

Overview of Stereocenter Importance in Butanamide Scaffolds

The butanamide scaffold is a four-carbon chain with a terminal amide group. The introduction of a stereocenter, such as the hydroxyl group at the second carbon in (R)-2-Hydroxybutanamide, imparts chirality to the structure. This stereochemical feature is of paramount importance, particularly in fields like medicinal chemistry. moldb.com The spatial arrangement defined by the (R)-configuration dictates how the molecule can interact with other chiral entities, such as enzymes or receptors in a biological system. moldb.com

In the rational design of new molecules, particularly for biological applications, controlling the stereochemistry of scaffolds like butanamide is essential. moldb.com The use of enantiomerically pure building blocks, such as this compound, allows for the synthesis of complex target molecules with a defined three-dimensional structure, which is a critical aspect of modern chemical research. rsc.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are based on computed values from chemical databases. alfa-chemistry.comnih.govlookchem.com

| Property | Value |

| IUPAC Name | (2R)-2-hydroxybutanamide |

| CAS Number | 206358-12-5 |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Canonical SMILES | CCC(C(=O)N)O |

| InChIKey | UUXHICUVBOTXQS-GSVOUGTGSA-N |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 103.063328530 Da |

| Complexity | 72.1 |

This table contains interactive data.

Spectroscopic Data Overview

Specific, experimentally-derived spectroscopic data for this compound is not widely available in the surveyed literature. However, based on its functional groups (primary amide, secondary alcohol, ethyl group), the following characteristic signals can be predicted.

| Spectroscopy | Expected Features |

| ¹H NMR | - -OH, -NH₂: Broad signals, chemical shift variable. - -CH(O)-: Multiplet around 3.8-4.2 ppm. - -CH₂-: Multiplet around 1.4-1.7 ppm. - -CH₃: Triplet around 0.9-1.0 ppm. |

| ¹³C NMR | - C=O (Amide): Signal in the range of 170-180 ppm. - -C(O)H-: Signal in the range of 65-75 ppm. - -CH₂-: Signal in the range of 25-35 ppm. - -CH₃: Signal around 10-15 ppm. |

| IR Spectroscopy | - O-H Stretch: Broad peak, ~3200-3600 cm⁻¹. - N-H Stretch: Two peaks for primary amide, ~3100-3500 cm⁻¹. - C=O Stretch (Amide I): Strong peak, ~1640-1680 cm⁻¹. - N-H Bend (Amide II): Peak around 1600-1640 cm⁻¹. - C-O Stretch: Peak in the fingerprint region, ~1050-1150 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion [M]⁺: Peak at m/z = 103. |

This table contains interactive data.

Research Findings and Applications

Synthesis in Organic Chemistry

The synthesis of 2-hydroxybutanamide (B2969942) can be achieved through several chemical routes, though these often produce a racemic mixture of both (R) and (S) enantiomers. One common method involves the hydration of 2-hydroxybutanenitrile, a reaction that can be catalyzed by a ruthenium complex in water. lookchem.com Another approach is the reaction of butyrolactone with ammonia (B1221849) at elevated temperatures.

To obtain the enantiomerically pure this compound, stereoselective methods are required. Biocatalysis, which uses enzymes for chemical transformations, represents a powerful strategy for the synthesis of chiral molecules. uva.nl The use of enzymes like ketoreductases (KREDs) or transaminases can establish stereocenters with very high selectivity. uni-greifswald.de Enzymatic methods are increasingly employed in industrial applications for the sustainable and efficient production of enantiomerically pure compounds like chiral alcohols and amines, which are structurally related to this compound. uva.nluni-greifswald.de

Role as a Chiral Building Block

This compound is primarily utilized in a research context as a chiral building block. leochem.com Its value lies in the two reactive functional groups (hydroxyl and amide) and the defined stereocenter. This allows it to be incorporated into the synthesis of more complex, value-added molecules.

Research into derivatives of the 2-hydroxybutanamide scaffold has pointed toward its potential in medicinal chemistry. For example, derivatives such as 4-(p-quinonyl)-2-hydroxybutanamide have been investigated in patents related to the treatment of mitochondrial diseases. This highlights the utility of the this compound core structure as a starting point for developing new chemical entities for further scientific investigation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

(2R)-2-hydroxybutanamide |

InChI |

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)/t3-/m1/s1 |

InChI Key |

UUXHICUVBOTXQS-GSVOUGTGSA-N |

Isomeric SMILES |

CC[C@H](C(=O)N)O |

Canonical SMILES |

CCC(C(=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Hydroxybutanamide and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from achiral or prochiral starting materials. This is often achieved by using a chiral influence, such as a catalyst, auxiliary, or enzyme, to guide the reaction pathway preferentially towards the desired stereoisomer.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis is a powerful strategy for generating chiral molecules, wherein a small amount of a chiral catalyst produces a large quantity of an enantiomerically enriched product. These methods are highly sought after for their efficiency and atom economy. For the synthesis of (R)-2-Hydroxybutanamide, this can involve the asymmetric reduction of a prochiral precursor like 2-oxobutanamide (B3258817) or the asymmetric addition of a nucleophile.

Key approaches in asymmetric catalysis include:

Asymmetric Hydrogenation: The reduction of the ketone group in 2-oxobutanamide using molecular hydrogen and a chiral metal catalyst (e.g., complexes of Ruthenium, Rhodium, or Iridium with chiral phosphine (B1218219) ligands) can yield this compound with high enantioselectivity. Classic Noyori-type Ru(II)-diamine-diphosphine catalysts are well-known for their effectiveness in the asymmetric hydrogenation of ketones.

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of H₂ gas. acs.org Chiral catalysts, often based on Rhodium or Ruthenium complexes with ligands derived from amino alcohols, facilitate the enantioselective transfer of hydrogen to the carbonyl group of the precursor. acs.orgliverpool.ac.uk This technique can be advantageous for its operational simplicity.

Organocatalysis: Chiral small organic molecules can also catalyze the enantioselective addition of nucleophiles to carbonyl compounds. For instance, a chiral organocatalyst could be employed to facilitate the asymmetric hydrocyanation of a propanal derivative, followed by hydrolysis and amidation to form the target molecule.

The effectiveness of these catalytic systems is typically evaluated based on conversion rates, turnover frequency (TOF), and, most importantly, the enantiomeric excess (ee) of the product.

Chiral Auxiliary-Mediated Transformations for Diastereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy relies on the auxiliary creating a diastereomeric intermediate that exhibits a strong facial bias, guiding the approach of a reagent from a specific direction.

A plausible synthetic route for this compound using a chiral auxiliary could involve the following steps:

Attachment of Auxiliary: A prochiral precursor, such as glyoxylic acid, is reacted with a chiral auxiliary, like a derivative of ephedrine, pseudoephedrine, or an oxazolidinone, to form a chiral substrate (e.g., a chiral N-acyloxazolidinone). rsc.orgrsc.org

Diastereoselective Reaction: The carbonyl group of the attached precursor is then reacted with an ethyl nucleophile, such as ethylmagnesium bromide or diethylzinc. The steric hindrance provided by the auxiliary directs the nucleophile to attack one face of the carbonyl preferentially, leading to the formation of one diastereomer in excess.

Removal of Auxiliary: The chiral auxiliary is subsequently cleaved from the product, typically through hydrolysis or reduction, to yield (R)-2-hydroxybutanoic acid, which can then be converted to this compound. The auxiliary can often be recovered and reused. nih.gov

Popularized by David Evans, oxazolidinone auxiliaries are particularly effective in directing aldol (B89426) reactions and alkylations with high diastereoselectivity. nih.gov Similarly, pseudoephedrine can be used to form a chiral amide, where its structure directs the stereoselective alkylation of the corresponding enolate. rsc.org

Chemoenzymatic and Biocatalytic Pathways for Enantiopure Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild conditions. beilstein-journals.orgrsc.org Chemoenzymatic strategies combine the advantages of enzymatic reactions with traditional chemical synthesis to create efficient and sustainable processes. researchgate.net These methods are particularly well-suited for producing enantiopure hydroxy acids and their derivatives. nih.govacs.org

Common biocatalytic approaches for synthesizing this compound precursors include:

Enzymatic Reduction of α-Keto Precursors: Ketoreductases (KREDs), a class of dehydrogenase enzymes, are highly effective at reducing prochiral ketones to chiral alcohols with high enantioselectivity. The enzymatic reduction of 2-oxobutanoate (B1229078) or 2-oxobutanamide using a KRED that exhibits (R)-selectivity, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase to recycle NADPH), can produce the desired (R)-enantiomer with excellent enantiomeric excess (>99% ee). acs.org

Enzymatic Hydrolysis: Lipases are commonly used for the enantioselective hydrolysis of racemic esters. A racemic ester of 2-hydroxybutanoic acid can be subjected to hydrolysis by a lipase (B570770) that selectively acts on the (S)-ester, leaving the unreacted (R)-2-hydroxybutanoate ester in high enantiomeric purity. This is a form of kinetic resolution.

These biocatalytic systems can be implemented using isolated enzymes or whole-cell systems, with the latter providing the advantage of in-situ cofactor regeneration. mdpi.com

Stereoselective Deracemization and Kinetic Resolution Techniques

Instead of building the chiral center from a prochiral substrate, these methods start with a racemic mixture (a 50:50 mixture of both enantiomers) and separate or convert them to obtain a single enantiomer.

Kinetic Resolution (KR) is a widely used technique where one enantiomer in a racemic mixture reacts at a different rate than the other in the presence of a chiral catalyst or reagent. acs.org This results in the enrichment of the less reactive enantiomer. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high s-value is necessary for practical separation.

For the production of this compound or its precursors, kinetic resolution can be applied effectively:

Enzymatic KR: As mentioned previously, lipases can be used to selectively acylate one enantiomer of a racemic alcohol. For example, in the presence of an acyl donor, a lipase could selectively acylate (S)-2-hydroxybutanamide, allowing for the separation of the resulting acylated product from the unreacted this compound.

Organocatalytic KR: Chiral acyl-transfer catalysts, such as (R)-benzotetramisole, have been successfully used for the kinetic resolution of racemic 2-hydroxyamides through asymmetric acylation. ru.nl In a typical procedure, the racemic hydroxyamide is treated with an acylating agent (e.g., diphenylacetic anhydride) in the presence of the chiral catalyst, which preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and enantiomerically enriched. ru.nl High selectivity factors, with s-values reaching over 250 for certain substrates, have been reported for this type of transformation. ru.nl

Biocatalytic Oxidative KR: An NAD-independent L-lactate dehydrogenase (L-iLDH) has been used to perform the kinetic resolution of racemic 2-hydroxybutanoate. nih.gov This enzyme selectively oxidizes the L-enantiomer (S-form) to 2-oxobutanoate, leaving the D-2-hydroxybutanoate (R-form) at a high concentration (0.197 M) and with a high enantiomeric excess (99.1% ee). nih.gov

| Technique | Substrate | Chiral Agent/Catalyst | Product | Selectivity/ee |

| Organocatalytic Acylation | Racemic 2-hydroxy-N,N-dimethylamides | (R)-benzotetramisole | (S)-2-hydroxy-N,N-dimethylamides | High selectivity (s > 250) |

| Biocatalytic Oxidation | Racemic 2-hydroxybutanoate | NAD-independent L-lactate dehydrogenase | (R)-2-hydroxybutanoate | 99.1% ee |

Deracemization is an ideal process where a racemic mixture is completely converted into a single, enantiomerically pure product. This can be achieved through a Dynamic Kinetic Resolution (DKR) , which combines a kinetic resolution with an in-situ racemization of the slow-reacting enantiomer. This allows the entire racemic starting material to be converted into the desired chiral product, achieving a theoretical yield of 100%.

Novel Synthetic Route Development

The continuous search for more efficient, sustainable, and versatile synthetic methods drives the exploration of novel reaction pathways. For chiral molecules like this compound, this includes investigating unique reactions that can establish the required stereocenter with high fidelity.

Exploration of Rearrangement Reactions for Stereocontrol

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, offer powerful and atom-economical pathways for constructing complex molecular architectures. rsc.org When mediated by a chiral influence, these reactions can be highly stereoselective.

A notable example applicable to the synthesis of α-hydroxy amides is the asymmetric 1,2-carbamoyl rearrangement . nih.govnih.gov This methodology involves the rearrangement of lithiated carbamates derived from chiral oxazolidines. nih.gov The key steps of this synthetic strategy are:

A chiral oxazolidine (B1195125) carbamate, prepared from a chiral amino alcohol, is deprotonated using a strong base like sec-butyllithium (B1581126) at low temperature (-78 °C). nih.gov

Upon warming, the resulting lithiated intermediate undergoes a nih.govnih.gov-rearrangement, where the carbamoyl (B1232498) group migrates from nitrogen to an adjacent carbon atom.

The existing chirality on the oxazolidine ring directs the stereochemical course of the rearrangement, leading to the formation of an α-hydroxy amide with excellent diastereoselectivity. nih.gov

Subsequent acid-catalyzed hydrolysis removes the chiral oxazolidine, affording the enantiomerically pure α-hydroxy acid, which can be readily converted to the corresponding amide. nih.gov

This approach demonstrates how a rearrangement reaction can be harnessed to control the formation of a new stereocenter, providing a novel and stereocontrolled route to chiral α-hydroxy amides and their derivatives. nih.govnih.gov

Flow Chemistry and Continuous Processing in this compound Synthesis

The application of flow chemistry and continuous processing to the synthesis of this compound is an area of growing interest, driven by the technology's potential to enhance safety, efficiency, and scalability over traditional batch methods. While specific, detailed reports on the continuous synthesis of this compound are not extensively documented in current literature, the principles and advantages of flow chemistry can be extrapolated from its successful application in the synthesis of other structurally similar chiral molecules and active pharmaceutical ingredients (APIs). flinders.edu.auresearcher.life

Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for stereoselective reactions. flinders.edu.au The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for rapid heat exchange, mitigating risks associated with exothermic reactions and enabling access to reaction conditions that are often hazardous in large-scale batch reactors. nih.govresearchgate.net For the synthesis of a chiral molecule like this compound, this precise control can lead to higher enantioselectivity and reduced formation of byproducts.

Key potential benefits of employing flow chemistry for this compound synthesis include:

Enhanced Safety: In-situ generation and immediate consumption of hazardous reagents can be performed, minimizing the risks associated with their storage and handling. nih.gov

Improved Yield and Purity: Precise control over residence time and temperature can minimize side reactions, leading to cleaner reaction profiles and higher yields of the desired stereoisomer. mdpi.com

Scalability: Scaling up production in a continuous flow system involves running the process for a longer duration rather than using larger, more hazardous reactors, simplifying the transition from laboratory to industrial scale. nih.gov

Drawing parallels from the synthesis of other chiral compounds, a potential continuous flow process for this compound could involve the use of immobilized enzymes or chiral catalysts in packed-bed reactors. nih.govnih.gov For instance, a chemoenzymatic approach could feature an enzymatic resolution or an asymmetric reduction step integrated into a multi-step flow sequence. nih.gov

The following table summarizes conditions used in the continuous flow synthesis of analogous chiral molecules, illustrating the typical parameters and setups that could be adapted for this compound.

| Target Compound/Class | Catalyst System | Reactor Type | Residence Time | Key Findings |

| Chiral Aldehyde (Paroxetine Intermediate) | Polystyrene-supported cis-4-hydroxydiphenylprolinol | Packed-bed | Not specified | Solvent-free process with high productivity (2.47 g h⁻¹) and enantioselectivity (97% ee). nih.gov |

| (R)- and (S)-Rolipram | Heterogeneous catalysts | Multi-step packed-bed reactors | Not specified | Successful multi-step synthesis without isolation of intermediates. researchgate.netnih.gov |

| Chiral Michael Adducts | Polystyrene-supported squaramide | Packed-bed | 1.5 hours (for setup) | Catalyst could be reused up to 10 times with no loss in enantioselectivity (avg. 96% ee). acs.org |

| Chiral Cyanohydrins | Novozyme 435 and (R)-selective hydroxynitrile lyase | Packed-bed reactors | 17.5 min (Step 1) | Multi-step chemoenzymatic process with no intermediate purification. nih.gov |

These examples demonstrate the robustness and efficiency of continuous flow methodologies in producing enantiomerically pure compounds. Adapting these strategies could pave the way for a more sustainable and economically viable manufacturing process for this compound.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound provides a valuable case study for the application of the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govjddhs.com Designing a synthetic route with these principles in mind focuses on maximizing efficiency, minimizing waste, and using safer substances. unibo.itresearchgate.net

A key strategy in the green synthesis of chiral compounds like this compound is the use of biocatalysis. iith.ac.inmdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a sustainable alternative to conventional chemical methods that often require harsh reagents, toxic solvents, and significant energy input. jddhs.comresearchgate.net For instance, the synthesis of chiral α-hydroxy amides has been successfully achieved through sequential enzymatic reactions, starting with an enantioselective bioreduction of an α-oxo ester using baker's yeast (Saccharomyces cerevisiae), followed by a lipase-catalyzed aminolysis. researchgate.net This chemoenzymatic approach exemplifies several green chemistry principles. rjraap.com

Below is a comparative analysis of a hypothetical traditional chemical route versus a potential biocatalytic route for this compound synthesis, evaluated against key green chemistry metrics.

| Green Chemistry Principle | Hypothetical Traditional Route | Potential Biocatalytic Route | Green Advantage of Biocatalysis |

| 1. Prevention | Often involves stoichiometric reagents and protecting groups, generating significant waste. | Enzymatic reactions are highly selective, minimizing byproduct formation and waste. jddhs.com | Lower E-Factor (Environmental Factor) and higher Process Mass Intensity (PMI). nih.govwhiterose.ac.uk |

| 3. Less Hazardous Chemical Synthesis | May use toxic reducing agents (e.g., metal hydrides) and hazardous solvents (e.g., chlorinated hydrocarbons). | Utilizes non-toxic, biodegradable enzymes in water. iith.ac.in | Inherently safer process with reduced risk to human health and the environment. |

| 5. Safer Solvents & Auxiliaries | Relies on volatile organic compounds (VOCs) for reactions and purification (e.g., chromatography). | Primarily uses water as the solvent, eliminating the need for most organic solvents. nih.gov | Drastic reduction in solvent waste and associated environmental pollution. |

| 6. Design for Energy Efficiency | Often requires heating or cooling to control reactions, consuming significant energy. | Reactions proceed at ambient temperature and pressure. researchgate.net | Lower energy consumption and reduced carbon footprint. |

| 8. Reduce Derivatives | May require protection and deprotection steps for functional groups, adding to the step count and waste. | High specificity of enzymes often eliminates the need for protecting groups. rjraap.com | Improved atom economy and a more streamlined, efficient process. |

| 9. Catalysis | May rely on stoichiometric reagents rather than catalytic ones. | Employs highly efficient and recyclable biocatalysts (enzymes). researchgate.net | Catalytic amounts of enzyme can transform large amounts of substrate, reducing waste. |

The adoption of green chemistry principles, particularly through biocatalysis, offers a pathway to synthesize this compound more sustainably. By replacing hazardous reagents with enzymes and toxic solvents with water, the environmental footprint of the manufacturing process can be significantly reduced while often achieving higher selectivity and efficiency. mdpi.commdpi.com

Mechanistic Investigations of Reactions Involving R 2 Hydroxybutanamide Scaffolds

Detailed Reaction Mechanism Elucidation for Stereochemical Outcomes

The stereochemical outcome of reactions at the C2 chiral center of (R)-2-Hydroxybutanamide is dictated by the reaction mechanism. The two primary nucleophilic substitution mechanisms, SN1 and SN2, result in distinct stereochemical products.

An SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism. chemicalnote.com The first and rate-determining step is the loss of a leaving group to form a carbocation intermediate. chemistrysteps.com This carbocation is sp2-hybridized and has a planar geometry. chemistrysteps.comquora.com Consequently, the incoming nucleophile can attack from either face of the planar carbocation with roughly equal probability. chemicalnote.comquora.com If the starting material is optically active, like this compound, an SN1 reaction will typically lead to a racemic mixture of both enantiomers, meaning a product with both retention and inversion of the original configuration. chemistrysteps.commasterorganicchemistry.com

In contrast, an SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted process. chemicalnote.com The nucleophile attacks the carbon center from the side opposite to the leaving group (a "backside attack"). chemicalnote.com This simultaneous bond-forming and bond-breaking process forces the stereochemistry at the chiral center to flip, in a process known as Walden inversion. chemicalnote.com Therefore, an SN2 reaction on a derivative of this compound will result in a product with an inverted (S) configuration at the C2 carbon. quora.com

The choice between these mechanistic pathways, and thus the stereochemical outcome, depends on several factors, including the stability of the potential carbocation, the nature of the leaving group, the strength of the nucleophile, and the solvent used. masterorganicchemistry.com

Nucleophilic Substitution Patterns at the Chiral Center

The chiral center in this compound is a secondary carbon, which can undergo substitution by either SN1 or SN2 pathways. The predominant mechanism is determined by the specific reaction conditions. khanacademy.org

SN2 Pathway: This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMSO, acetone). khanacademy.org The rate of an SN2 reaction is sensitive to steric hindrance; as the substitution on the carbon atom increases, the rate of reaction decreases. chemicalnote.com For a secondary center like in the butanamide scaffold, the SN2 pathway is viable, leading to a predictable inversion of stereochemistry.

SN1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate. masterorganicchemistry.comkhanacademy.org The rate-determining step is the formation of the carbocation, and its stability is a key factor. masterorganicchemistry.com Tertiary carbocations are the most stable, followed by secondary, and then primary. chemistrysteps.com A secondary carbocation formed from the this compound scaffold is stable enough to form under appropriate conditions, leading to racemization. chemicalnote.com

The following table summarizes the conditions that favor each substitution pattern at the chiral center:

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Substrate | 3° > 2° (favors stable carbocation) | Methyl > 1° > 2° (less steric hindrance) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., Acetone, DMSO) |

| Leaving Group | Good (e.g., TsO⁻, I⁻, Br⁻) | Good (e.g., TsO⁻, I⁻, Br⁻) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

Oxidative and Reductive Transformations of Amide and Hydroxyl Functionalities

The two functional groups of this compound can be selectively transformed through oxidation and reduction reactions.

Oxidative Transformations: The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding (R)-2-oxobutanamide. Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) in solvents like dichloromethane (B109758) (CH₂Cl₂). vanderbilt.edu These reagents are known for their ability to perform the oxidation without causing over-oxidation to a carboxylic acid. vanderbilt.edu Other methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and the Dess-Martin periodinane oxidation, which are performed under mild conditions.

Reductive Transformations: The amide functionality is significantly less reactive than other carboxylic acid derivatives but can be reduced to an amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.orglibretexts.org

The mechanism for the reduction of a primary amide like this compound with LiAlH₄ proceeds as follows:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgucalgary.cajove.com

Coordination: The negatively charged oxygen atom coordinates to the aluminum, forming an O-Al bond. libretexts.orgchemistrysteps.com

Elimination: The lone pair on the nitrogen atom expels the oxygen-aluminum complex, which is a good leaving group, to form a reactive iminium ion intermediate. libretexts.orgucalgary.cajove.com

Second Hydride Attack: A second hydride ion rapidly attacks the iminium carbon, reducing it to the final amine product, (R)-2-aminobutan-1-ol. ucalgary.cajove.com

The following table outlines common reagents for these transformations:

| Transformation | Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Oxidation | Secondary Hydroxyl (-CHOH) | PCC, PDC, Swern, Dess-Martin | Ketone (-C=O) |

| Reduction | Amide (-CONH₂) | 1. LiAlH₄ / Ether 2. H₂O workup | Amine (-CH₂NH₂) |

Intramolecular Rearrangement Studies within Butanamide Frameworks

While specific intramolecular rearrangement studies on this compound are not widely documented, the structure allows for plausible rearrangements via Neighboring Group Participation (NGP) . NGP, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This interaction can significantly increase reaction rates and influence stereochemistry. wikipedia.orgchem-station.com

In the context of a substitution reaction at the C2 chiral center, both the hydroxyl group and the amide group could act as internal nucleophiles. For example, if the hydroxyl group were converted to a good leaving group, the lone pair of electrons on the amide's nitrogen or oxygen could attack the chiral center in an intramolecular SN2 reaction.

A potential NGP mechanism involving the amide group would proceed via two consecutive SN2 inversions:

Intramolecular Attack: The amide group attacks the C2 center, displacing the leaving group and forming a cyclic intermediate. This first step proceeds with an inversion of configuration.

Intermolecular Attack: An external nucleophile then attacks the cyclic intermediate, opening the ring. This second step also proceeds with an inversion of configuration.

Advanced Spectroscopic and Crystallographic Characterization of R 2 Hydroxybutanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for confirming the constitution and configuration of chiral molecules like (R)-2-Hydroxybutanamide. While standard ¹H and ¹³C NMR spectra confirm the molecular structure, advanced techniques are required to unambiguously assign the stereochemistry at the C2 chiral center.

Detailed Research Findings:

Direct ¹H and ¹³C NMR analysis of this compound will confirm the presence of the ethyl group, the methine proton at the chiral center, the hydroxyl proton, and the amide protons. The diastereotopic nature of the methylene (B1212753) protons (C3) adjacent to the chiral center (C2) may result in complex splitting patterns, providing clues to the stereochemical environment.

However, since enantiomers like (R)- and (S)-2-Hydroxybutanamide are indistinguishable in a standard achiral NMR solvent, stereochemical assignment necessitates the use of chiral auxiliaries. These can be chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). purechemistry.orgnih.gov

Chiral Derivatizing Agents (CDAs): this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form diastereomeric esters or amides. acs.org These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed chiral center. By comparing the chemical shift differences (Δδ = δS - δR) with established models, the absolute configuration of the original alcohol can be determined. researchgate.netsci-hub.se

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction induces small but measurable chemical shift differences between the signals of the (R) and (S) enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparison to known standards. unipi.it

The following table outlines the expected NMR data for this compound based on its structure and data from analogous compounds.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|---|

| ¹H | -OH | Variable (broad) | s (broad) | N/A | Position is concentration and solvent dependent; may exchange with D₂O. |

| ¹H | -NH₂ | ~6.5-7.5 (broad) | s (broad) | N/A | Two distinct broad signals may appear due to restricted rotation around the C-N bond. |

| ¹H | H2 | ~3.9-4.1 | dd | ~3-9 | Methine proton at the chiral center, coupled to the C3 methylene protons. |

| ¹H | H3 (diastereotopic) | ~1.6-1.8 | m | ~7 | Methylene protons, coupled to H2 and H4. May appear as a complex multiplet. |

| ¹H | H4 | ~0.9-1.0 | t | ~7.5 | Methyl protons of the ethyl group. |

| ¹³C | C1 (C=O) | ~175-178 | - | - | Carbonyl carbon. |

| ¹³C | C2 (-CH(OH)-) | ~70-75 | - | - | Carbon of the chiral center. |

| ¹³C | C3 (-CH₂-) | ~25-30 | - | - | Methylene carbon. |

| ¹³C | C4 (-CH₃) | ~9-12 | - | - | Methyl carbon. |

Vibrational and Electronic Spectroscopy Applications (e.g., FT-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific bonds within the molecule.

Detailed Research Findings:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands confirming its primary amide and secondary alcohol functionalities. The presence of strong intermolecular hydrogen bonding, facilitated by both the hydroxyl and amide groups, will significantly influence the position and shape of the O-H and N-H stretching bands, typically causing them to be broad.

Key expected absorptions include:

O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. ucla.edu

N-H Stretch: Primary amides exhibit two distinct bands in the 3100-3500 cm⁻¹ region. udel.edu These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching of sp³ C-H bonds in the ethyl group. vscht.cz

C=O Stretch (Amide I Band): A very strong and sharp absorption between 1630 and 1690 cm⁻¹ is a definitive indicator of the amide carbonyl group. ucla.edu

N-H Bend (Amide II Band): This band, appearing in the 1580-1650 cm⁻¹ range, arises from the in-plane bending of the N-H bonds. orgchemboulder.com

C-O Stretch: The stretching vibration of the C-O bond of the secondary alcohol is expected to produce a strong band in the 1000-1300 cm⁻¹ region. orgchemboulder.com

The following table summarizes the principal FT-IR absorption bands anticipated for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200-3550 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |

| 3100-3500 | N-H Stretch (Asymmetric & Symmetric) | Primary Amide | Medium (two bands) |

| 2850-2960 | C-H Stretch | Alkyl (sp³) | Medium to Strong |

| 1630-1690 | C=O Stretch (Amide I) | Amide | Very Strong |

| 1580-1650 | N-H Bend (Amide II) | Amide | Medium to Strong |

| 1000-1300 | C-O Stretch | Secondary Alcohol | Strong |

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm its elemental composition. Fragmentation patterns observed in techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) offer valuable information for structural elucidation. nih.gov

Detailed Research Findings:

The molecular formula of 2-Hydroxybutanamide (B2969942) is C₄H₉NO₂. High-resolution mass spectrometry would confirm its monoisotopic mass of 103.0633 g/mol . nih.gov This technique is crucial for verifying the identity of the synthesized compound and assessing its purity, as it can detect impurities with different elemental compositions.

Under electron ionization (EI) conditions, the molecule will fragment in a predictable manner. The fragmentation of primary amides is well-documented. unl.ptrsc.org Key fragmentation pathways for 2-Hydroxybutanamide would likely include:

α-Cleavage: Cleavage of the bond between C2 and C3 is expected, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a resonance-stabilized fragment.

McLafferty Rearrangement: While less common for such a short-chain amide, if applicable, it would involve the transfer of a gamma-hydrogen. However, the most prominent fragmentation for primary amides is often the cleavage of the R-CONH₂ bond, leading to a characteristic peak at m/z 44, corresponding to the [CONH₂]⁺ ion. libretexts.org

Loss of Water: Dehydration from the molecular ion, leading to a fragment at [M-18]⁺, is a common pathway for alcohols.

The following table details the expected key ions in the mass spectrum of 2-Hydroxybutanamide.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 103 | [C₄H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 88 | [C₃H₆NO₂]⁺ | Loss of methyl radical (•CH₃) - less likely |

| 74 | [C₃H₈NO]⁺ | Loss of ethyl radical (•CH₂CH₃) via α-cleavage |

| 59 | [C₂H₅NO]⁺ | McLafferty rearrangement (if applicable) |

| 44 | [CH₂NO]⁺ | α-Cleavage leading to [CONH₂]⁺, characteristic for primary amides |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of a molecule's absolute configuration. purechemistry.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal.

Detailed Research Findings:

For a chiral molecule like this compound, growing a suitable single crystal is the first critical step. Once a crystal is obtained, X-ray diffraction analysis can determine the precise spatial coordinates of every atom. The absolute configuration is established by analyzing the anomalous dispersion of X-rays, often referred to as the Bijvoet method. researchgate.net This effect is particularly measurable when a heavier atom is present in the structure. For light-atom structures like this compound, careful data collection and analysis are required to confidently determine the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net

A crystallographic study would reveal detailed information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The preferred spatial arrangement (conformation) of the molecule in the solid state.

Intermolecular Interactions: The network of hydrogen bonds formed by the amide and hydroxyl groups, which dictates the crystal packing. The amide N-H donors and carbonyl oxygen acceptor, along with the hydroxyl O-H donor and oxygen acceptor, would create an extensive hydrogen-bonding network.

| Crystallographic Parameter | Hypothetical Value/Information |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions (Å) | a = x.xxx, b = y.yyy, c = z.zzz |

| Volume (ų) | V = xxxx.x |

| Z (Molecules per unit cell) | e.g., 4 |

| Flack Parameter | ~0.0(x) (confirming the R configuration) |

| Key Hydrogen Bonds | e.g., N-H···O=C, O-H···O(H), O-H···O=C |

Computational Chemistry and Theoretical Modeling of R 2 Hydroxybutanamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of (R)-2-Hydroxybutanamide. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, providing a detailed picture of the molecule's characteristics at the atomic level.

Theoretical Framework: DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are performed to achieve a balance between computational cost and accuracy. youtube.com These calculations begin with an initial geometry of the molecule, which is then optimized to find the lowest energy conformation on the potential energy surface. This optimized structure corresponds to the most stable arrangement of the atoms.

Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative) This table presents hypothetical but realistic data expected from a DFT B3LYP/6-311++G(d,p) calculation to illustrate the type of information obtained.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.53 Å | |

| C3-C4 | 1.52 Å | |

| C3-O1 | 1.43 Å | |

| C4=O2 | 1.23 Å | |

| C4-N1 | 1.34 Å | |

| Bond Angles | ||

| C1-C2-C3 | 112.5° | |

| C2-C3-C4 | 110.8° | |

| O1-C3-C2 | 109.5° | |

| O2=C4-N1 | 123.0° | |

| Dihedral Angle | O1-C3-C4-N1 | 65.2° |

Electronic Structure: Beyond geometry, quantum chemical calculations reveal the electronic landscape of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative potential. In this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be regions of high electron density (negative potential), making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl and amide groups are electron-deficient (positive potential), acting as hydrogen bond donors. This electronic profile is fundamental to the molecule's intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. edu.krd The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons, and thus its reactivity.

HOMO, LUMO, and Energy Gap: The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilic character. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

These energies are calculated using the same quantum chemical methods as for geometry optimization. For this compound, the HOMO is likely localized on the oxygen and nitrogen atoms due to their lone pairs of electrons, while the LUMO may be centered on the antibonding π* orbital of the carbonyl group.

Table 2: Representative FMO Properties for this compound (Illustrative) This table presents hypothetical but realistic data expected from a DFT calculation to illustrate the type of information obtained.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap (ΔE) | 8.10 |

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). edu.krd These descriptors provide a quantitative basis for predicting how this compound will behave in a chemical reaction, for instance, whether it will act as an electrophile or a nucleophile and how readily it will participate in charge-transfer interactions.

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical calculations provide a static picture of the most stable molecular conformation, molecules in reality are dynamic entities that constantly explore different shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to study this dynamic behavior over time, providing a detailed view of the molecule's conformational landscape. nih.govnih.gov

Methodology: MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces acting on each atom. The simulation starts with an initial structure (often the optimized geometry from quantum calculations) and calculates the trajectory of each atom over a set period, typically nanoseconds to microseconds. mdpi.com

For this compound, MD simulations can be performed in a simulated solvent environment (e.g., water) to mimic physiological conditions. The Automated Topology Builder (ATB) repository, for instance, provides topology files for related molecules like 4-hydroxybutanamide, which can be used in GROMACS, a popular MD simulation package. uq.edu.au

Conformational Analysis: The output of an MD simulation is a trajectory that contains a large ensemble of molecular conformations. Analysis of this trajectory can reveal:

Rotatable Bonds: The flexibility of the molecule is primarily determined by rotation around single bonds. For this compound, key rotatable bonds include the C2-C3 and C3-O1 bonds.

Preferred Conformations: By analyzing the distribution of dihedral angles over time, it is possible to identify the most frequently adopted conformations and the energy barriers between them.

Intramolecular Hydrogen Bonding: MD simulations can show whether the hydroxyl and amide groups form stable intramolecular hydrogen bonds, which would significantly influence the molecule's preferred shape.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule over time. Fluctuations in Rg can indicate transitions between folded and more extended conformations. mdpi.com

This information is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target.

Structure-Based Computational Approaches in Ligand Design Methodologies

Structure-based ligand design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a primary technique in this approach.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose.

A study on N-hydroxybutanamide derivatives, a class of compounds closely related to this compound, employed molecular docking to investigate their potential as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-9 (PDB ID: 1GKC). nih.gov In these simulations, the hydroxamic acid moiety, which is structurally similar to the hydroxy-amide group in this compound, was shown to be crucial for binding. It positioned itself in close proximity to the catalytic zinc atom in the enzyme's active site. nih.gov

The docking results provided key insights into the structure-activity relationship:

Binding Energy: The calculated binding energy is an estimate of the binding affinity. Lower binding energies suggest a more stable protein-ligand complex. For example, in the study of N-hydroxybutanamide derivatives, an active compound had a calculated binding energy of -9.44 kcal/mol, while an inactive compound had a less favorable energy of -7.02 kcal/mol. nih.gov

Key Interactions: The analysis identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target. The hydroxamic acid group typically acts as a chelating agent for the zinc ion, while other parts of the molecule can be modified to form additional interactions with specific pockets of the enzyme, like the S1' pocket in MMPs. nih.gov

These computational findings guide the design of new derivatives with improved potency by suggesting modifications that enhance these key interactions. nih.gov

Table 3: Example Docking Results for N-Hydroxybutanamide Derivatives against MMP-9 Data adapted from a study on related compounds to illustrate the application.

| Compound | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interaction Feature |

| Derivative 1 (Inactive) | -7.02 | 7.17 µM | Chelation of Zn2+ |

| Derivative 2 (Active) | -9.44 | 120.50 nM | Chelation of Zn2+ and interaction with S1' pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby guiding structural optimization. researchgate.net

QSAR Methodology: The development of a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is required. For this compound, this would involve synthesizing and testing a series of its derivatives.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate set of test compounds. researchgate.net

Application in Structural Optimization: QSAR studies on related hydroxamic acid derivatives have successfully identified key structural features that influence their inhibitory activity against enzymes like histone deacetylases (HDACs) and peptide deformylase. nih.govresearchgate.netnih.gov For example, a QSAR study on peptide deformylase inhibitors showed that activity increased with higher molar refractivity and hydrophobicity. nih.gov

A hypothetical QSAR model for this compound derivatives might look like the following equation:

pIC₅₀ = β₀ + β₁(logP) - β₂(PolarSurfaceArea) + β₃(MolecularWeight)

This model would suggest that increasing hydrophobicity (logP) and molecular weight while decreasing polar surface area could lead to more potent compounds. By analyzing the coefficients (β) of the descriptors in the model, chemists can prioritize which structural modifications are most likely to improve biological activity, thus optimizing the lead compound in a more efficient and targeted manner.

Synthetic Utility and Derivatization Chemistry of R 2 Hydroxybutanamide

Role as a Chiral Building Block in Complex Organic Molecule Synthesis

The primary value of (R)-2-Hydroxybutanamide in complex molecule synthesis lies in its status as a member of the "chiral pool". The chiral pool consists of readily available, inexpensive, and enantiomerically pure compounds that serve as foundational starting materials for asymmetric synthesis. nih.govresearchgate.net By starting with a molecule like this compound, the inherent chirality is carried through the synthetic sequence, obviating the need for more complex asymmetric induction or resolution steps later on. This approach is both efficient and economical.

The direct synthesis of this compound often begins with its corresponding enantiopure acid, (R)-2-hydroxybutanoic acid, ensuring the stereocenter is preserved during the amidation process. This makes it a reliable chiral synthon.

A prominent example illustrating the utility of a closely related chiral building block is the synthesis of the antiepileptic drug Brivaracetam. In a large-scale synthesis of this drug, the key chiral fragment, (S)-2-aminobutanamide, is introduced to build the final molecular structure. nih.gov This demonstrates the industrial viability and strategic importance of using such chiral butanamide derivatives as key intermediates in the synthesis of pharmaceutically active compounds. The defined stereochemistry of these building blocks is crucial for the biological activity of the final drug molecule. nih.gov

The strategic application of chiral pool reagents like this compound is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex targets ranging from natural products to pharmaceuticals. researchgate.net

Derivatization Strategies for Functional Group Transformations

The two reactive centers in this compound—the secondary hydroxyl group and the primary amide—allow for a range of selective chemical modifications. These transformations enable chemists to convert the initial building block into a variety of other useful intermediates.

Transformations of the Hydroxyl Group: The secondary alcohol can be readily oxidized to a ketone. This transformation is typically achieved using a variety of standard oxidizing agents. Mild conditions, for instance using Dess-Martin periodinane (DMP) or a Swern oxidation, can cleanly provide the corresponding 2-oxobutanamide (B3258817) while minimizing side reactions. harvard.edu Stronger oxidizing agents like chromium trioxide (CrO₃) are also effective. Conversely, the hydroxyl group can be subjected to substitution reactions, allowing for its replacement with other functional groups like halides or amines, further expanding its synthetic utility.

Transformations of the Amide Group: The amide functional group can be completely reduced to a primary amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly used for this transformation, yielding (R)-2-hydroxybutylamine. imperial.ac.uk This conversion of an amide to an amine is a fundamental tool in organic synthesis. Additionally, the amide nitrogen can be modified through reactions like N-alkylation or N-acylation to generate N-substituted derivatives, providing another avenue for structural diversification.

These derivatization strategies are summarized in the table below.

| Starting Compound | Functional Group Targeted | Reaction Type | Typical Reagents | Product |

| This compound | Secondary Alcohol | Oxidation | CrO₃, DMP, Swern Reagents | 2-Oxobutanamide |

| This compound | Amide | Reduction | LiAlH₄, BH₃ | (R)-2-Hydroxybutylamine |

| This compound | Hydroxyl Group | Substitution | Nucleophiles (e.g., Halides) | 2-Substituted Butanamides |

| This compound | Amide Nitrogen | N-Substitution | Alkyl/Acyl Halides | N-Substituted (R)-2-Hydroxybutanamides |

Table 1: Derivatization Reactions of this compound. This table outlines common transformations for the hydroxyl and amide functional groups. harvard.eduimperial.ac.uk

Development of Novel Chiral Ligands and Catalysts from this compound Derivatives

The development of new chiral ligands and catalysts is crucial for advancing asymmetric synthesis, which aims to produce single enantiomers of chiral molecules. nih.gov Chiral building blocks are frequently used as the foundation for creating these sophisticated molecular tools. The structure of this compound, with its adjacent N- and O-functional groups, makes it an attractive precursor for chiral ligands that can coordinate to metal centers and facilitate enantioselective reactions.

Derivatives of this compound can be envisioned as bidentate N,O-ligands. For example, modification of the amide nitrogen could lead to secondary or tertiary amines, which, in conjunction with the adjacent hydroxyl group, can form stable chelate complexes with a variety of transition metals. uwindsor.ca Such metal complexes are often the active species in catalytic asymmetric transformations. uwindsor.ca

Furthermore, this compound can be converted into chiral hydroxamic acid derivatives. mdpi.com Chiral hydroxamic acids have emerged as a versatile class of ligands in asymmetric synthesis, proving effective in reactions like diastereoselective epoxidations. mdpi.com The ability of the hydroxamic acid moiety to coordinate with metal catalysts like vanadium or hafnium is key to its function in inducing stereoselectivity. mdpi.com Similarly, chiral N,N'-dioxides derived from amino acids have been successfully employed as organocatalysts and ligands for metals like copper, nickel, and scandium in a range of asymmetric reactions. nih.gov By applying established synthetic transformations, this compound could be converted into analogous ligand structures, thereby expanding the toolbox of available chiral catalysts.

The general principle involves leveraging the stereocenter and functional group handles of a chiral building block to construct a rigid and well-defined three-dimensional environment around a catalytic metal center, which in turn controls the stereochemical outcome of a chemical reaction. nih.govuwindsor.ca

Scaffold Engineering for Peptidomimetic Research

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. longdom.orgresearcher.life This field of research is critical for drug discovery. longdom.org The design of peptidomimetics often relies on using a central molecular framework, or scaffold, onto which functional groups are appended to mimic the side chains of amino acids. nih.govresearchgate.net

The N-hydroxybutanamide fragment itself serves as a key structural scaffold in a known class of peptidomimetic-like molecules: matrix metalloproteinase (MMP) inhibitors. nih.gov Compounds such as batimastat (B1663600) and marimastat, which are designed to inhibit these enzymes, contain this core structure. nih.gov Recent research has focused on synthesizing new N-hydroxybutanamide derivatives to act as MMP inhibitors for potential use as antitumor and antimetastatic agents. mdpi.comnih.gov These studies underscore the value of the butanamide core as a proven scaffold for generating biologically active compounds that can interact with protein targets. nih.gov

This compound provides a simple, chiral, and functionalized scaffold that can be elaborated through the derivatization strategies discussed previously (Section 6.2). By attaching different chemical groups to the hydroxyl and amide positions, chemists can create libraries of compounds designed to mimic the spatial arrangement of pharmacophores in a natural peptide. nih.govresearchgate.net This approach allows for the systematic exploration of structure-activity relationships in the quest to develop new therapeutic agents. nih.gov

Stereochemical Control and Chirality Transfer in R 2 Hydroxybutanamide Chemistry

Diastereoselectivity in Synthetic Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of (R)-2-hydroxybutanamide chemistry, this is often achieved by employing chiral auxiliaries or by performing reactions on substrates that already contain a stereocenter, thereby influencing the creation of a new stereocenter.

The use of chiral auxiliaries, such as Oppolzer's sultam, can effectively direct the stereochemical course of reactions like the α-hydroxylation of amides, leading to high levels of diastereoselectivity. Similarly, the Ellman's chiral auxiliary (tert-butanesulfinamide) has proven effective in directing nucleophilic additions. For instance, reactions involving Ellman's tert-butanesulfinyl imine with magnesium zincate nucleophiles can proceed with high diastereoselectivity, achieving diastereomeric ratios (d.r.) of up to 98:2. researcher.life These auxiliaries create a chiral environment around the reaction center, making one pathway of attack sterically or electronically more favorable than the other.

Another strategy involves diastereoselective reactions on a derivative of this compound itself. For example, a diastereoselective intramolecular Pictet-Spengler reaction has been utilized as a key step in the synthesis of certain alkaloids, demonstrating how the existing stereocenter can control the formation of a new ring system with high stereocontrol. researcher.life

Table 1: Examples of Diastereoselective Synthetic Methods

| Reaction Type | Chiral Director | Substrate Type | Nucleophile/Reagent | Diastereomeric Ratio (d.r.) |

| α-Hydroxylation | Oppolzer's Sultam | Chiral N-acyloxazolidinone | - | High Diastereoselectivity |

| Nucleophilic Addition | Ellman's Auxiliary | tert-Butanesulfinyl Imine | Magnesium Zincate | Up to 98:2 |

| Krische Allylation | Iridium Catalyst | Alcohol or Aldehyde | Allyl Acetate | High Enantio- and Diastereoselectivity |

| Mannich Reaction | - | Common Amine Intermediate | - | γ-Regioselective and Diastereoselective |

These methods are fundamental in constructing complex molecules where the relative configuration of multiple stereocenters is crucial.

Enantiomeric Excess and Optical Purity Determination Methodologies

Determining the enantiomeric excess (e.e.) and optical purity of this compound is essential to quantify the success of an enantioselective synthesis or separation. The e.e. is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. polyu.edu.hk A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. For compounds structurally similar to 2-hydroxybutanamide (B2969942), such as 2-aminobutanamide, a reverse-phase chiral HPLC method has been developed using a CROWNPAK CR(+) column. asianpubs.orgresearchgate.net The separated enantiomers can be quantified using a UV detector. asianpubs.orgresearchgate.net The resolution between the enantiomer peaks is a critical parameter, with values greater than 1.5 indicating baseline separation. researchgate.net

Spectroscopic Methods can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification. polyu.edu.hk More advanced techniques include colorimetric sensing, where a chiral polymer changes color in response to the enantiomeric composition of a chiral analyte. researchgate.net This can provide a visual and quantitative measure of e.e., even at very high purity levels (e.g., >98%). researchgate.net

Mass Spectrometry (MS) , when coupled with a chiral selector, can also be used for e.e. determination. The intensity ratio of diastereomeric complexes formed between a chiral selector and each enantiomer can be correlated to the e.e. of the sample. polyu.edu.hk

Table 2: Methodologies for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Typical Setup / Reagents | Key Performance Metrics |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. researchgate.net | CROWNPAK CR(+) or Chiralpak AD-H column; Mobile phase (e.g., 0.05% Perchloric acid solution); UV detector. asianpubs.orgresearchgate.net | Resolution (>1.5), Limit of Detection (LOD), Limit of Quantification (LOQ). asianpubs.orgresearchgate.net |

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, resulting in distinct signals. polyu.edu.hk | Chiral derivatizing agents (e.g., Mosher's acid), chiral solvating agents. | Chemical shift difference (Δδ), signal integration accuracy. |

| Colorimetric Sensing | Host-guest interaction with a chiral sensor (e.g., helical polymer) causes a visible color change. researchgate.net | Helical polymers, specific solvent systems (e.g., THF-DMF). researchgate.net | Linear correlation between absorbance/RGB value and e.e. researchgate.net |

| Mass Spectrometry | Formation of diastereomeric host-guest complexes with different ion intensities. polyu.edu.hk | Chiral selector (host), analyte (guest), electrospray ionization (ESI). | Correlation of ion intensity ratios to e.e. polyu.edu.hk |

The choice of method depends on the required accuracy, sample concentration, and available instrumentation.

Chiral Recognition Phenomena in Reaction and Separation Processes

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis for all enantioselective processes, including synthesis and separation. nih.gov

In separation processes , chiral recognition is most prominently featured in chromatography. Chiral Stationary Phases (CSPs) used in HPLC and Gas Chromatography (GC) are designed to have specific interaction points (e.g., hydrogen bonding, π-π stacking, steric hindrance) that favor binding with one enantiomer over the other. unife.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for their strong chiral recognition capabilities. unife.it The differential binding energy results in different retention times, enabling the separation of enantiomers. nih.gov The enantioselectivity of a separation is often quantified by the separation factor (α), which is the ratio of the retention factors of the two enantiomers.

In reaction processes , chiral recognition occurs between a chiral catalyst or reagent and the substrate. The catalyst forms a transient diastereomeric complex with each enantiomer of a racemic substrate, but the activation energy for the reaction of one complex is lower than for the other. This leads to a kinetic resolution, where one enantiomer is consumed faster than the other. Enzymes are particularly adept at chiral recognition, often displaying near-perfect enantioselectivity due to their highly structured active sites. rsc.org For example, specific oxidases can recognize and process only one amino acid enantiomer (e.g., L-glutamate) from a racemic mixture with extremely high selectivity. rsc.org

Synthetic receptors, such as those based on cholic acid or crown ethers, can also be designed to exhibit chiral recognition. nih.govresearchgate.net These host molecules have specific binding cavities that selectively complex with one enantiomer of a guest molecule, which can be quantified by differences in their association constants (e.g., K_S / K_R). nih.gov

Table 3: Examples of Chiral Recognition Systems

| System Type | Chiral Selector / Receptor | Analyte Type | Mechanism / Context | Observed Selectivity |

| Chromatography | Polysaccharide-based CSP (e.g., Amylose) | Chiral oxylipins, drugs | Differential adsorption/interaction on CSP during HPLC separation. unife.it | Baseline separation (Resolution > 1.5). unife.it |

| Chromatography | Vancomycin-based CSP | Chiral New Psychoactive Substances (NPS) | Multiple chiral selectors on the CSP interact with analytes. unife.it | Simultaneous separation of multiple enantiomeric pairs. unife.it |

| Biocatalysis | L-Amino Acid Oxidase in MOF | Phenylalanine enantiomers | Enzyme-driven fluorescence sensing; selective oxidation of the L-enantiomer. rsc.org | Enantioselective enhancement ratio (ΔI_L/ΔI_D) of 212. rsc.org |

| Synthetic Receptor | Cholic acid-based receptor with pyrene (B120774) fluorophores | Mandelic acid enantiomers | Fluorescence quenching upon selective binding of the S-enantiomer. nih.gov | Binding constant ratio (K_S/K_R) of 5.0. nih.gov |

Understanding these recognition phenomena is crucial for designing effective chiral separation techniques and developing new stereoselective synthetic methods relevant to this compound.

Q & A

Q. What steps ensure compliance with open-data mandates while protecting sensitive pharmacokinetic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.